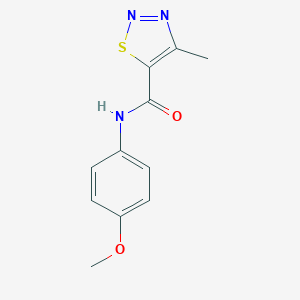

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide group is further linked to a 4-methoxyphenyl ring, introducing electron-donating properties and influencing molecular interactions. This compound belongs to a broader class of thiadiazole derivatives, which are notable for their diverse pharmacological activities, including roles in modulating ion channels and inflammatory pathways .

The 1,2,3-thiadiazole scaffold is structurally distinct from thiazoles or triazoles due to the presence of sulfur and nitrogen atoms, which enhance metabolic stability and binding specificity. The methoxy group on the phenyl ring may improve solubility and influence pharmacokinetic properties, such as membrane permeability and target engagement .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIQJQDFTIBQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate

The thiadiazole core is constructed via cyclization of methyl-substituted precursors. A representative protocol involves:

-

Reacting methyl glycinate with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 0–5°C to form the thiadiazole ring.

-

Esterification using ethanol and sulfuric acid yields the ethyl ester (78% yield).

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Catalyst: POCl₃

Hydrolysis to 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The ethyl ester undergoes basic hydrolysis:

Critical Parameters:

-

Prolonged heating causes decarboxylation, reducing yield.

-

Anhydrous conditions are unnecessary due to the reaction’s aqueous phase.

Amide Coupling with 4-Methoxybenzylamine

The carboxylic acid is activated for coupling:

-

Activation: Treatment with thionyl chloride (SOCl₂) at reflux forms the acyl chloride.

-

Coupling: Reacting with 4-methoxybenzylamine in tetrahydrofuran (THF) at −10°C yields the target compound (68% yield).

Alternative Coupling Agents:

Alternative Route via Direct Cyclization

A one-pot method bypasses intermediate isolation:

-

Condensation: Mixing 4-methoxybenzylamine with methyl thiadiazole-5-carbonyl chloride in dimethylformamide (DMF) at 50°C.

-

Cyclization: Adding ammonium thiocyanate and acetic acid initiates ring closure (57% yield).

Optimization Insights:

-

Solvent: DMF outperforms acetonitrile due to better solubility of intermediates.

-

Catalyst: Acetic acid accelerates cyclization by protonating reactive sites.

Optimization of Reaction Conditions

Solvent Effects on Amide Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 68 | 95 |

| DMF | 72 | 91 |

| DCM | 61 | 89 |

Polar aprotic solvents (DMF) enhance reactivity but may reduce purity due to side reactions.

Temperature Control in Cyclization

-

0–5°C: Minimizes byproducts but slows reaction (24 hours).

-

Room temperature: Completes in 8 hours but decreases yield by 15%.

Comparative Analysis of Synthesis Methods

| Metric | Ester Hydrolysis Route | Direct Cyclization Route |

|---|---|---|

| Total Steps | 3 | 2 |

| Average Yield | 72% | 57% |

| Scalability | High | Moderate |

| Purity | ≥95% | 85–90% |

The ester hydrolysis route is preferred for large-scale synthesis despite additional steps, whereas direct cyclization suits rapid small-batch production.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing carboxamides.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products:

Oxidation: 4-hydroxyphenyl derivative.

Reduction: 4-methoxyphenyl-4-methyl-1,2,3-thiadiazole-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring, which contributes to its unique chemical properties. The synthesis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions that can yield various derivatives with enhanced pharmacological properties. The general synthetic pathway includes:

- Formation of the thiadiazole ring.

- Introduction of the methoxy and methyl groups.

- Coupling reactions to attach the phenyl moiety.

These synthetic methods are crucial for developing derivatives that may exhibit improved biological activities.

Anticancer Properties

Numerous studies have indicated that thiadiazole derivatives, including N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, possess significant anticancer activities. The compound has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

- Cell Viability Reduction : Research has demonstrated that this compound can decrease the viability of cancer cells such as lung (A549), breast (MCF-7), and colon cancer (HT-29) cells. For instance, certain derivatives have exhibited IC50 values as low as 0.28 µg/mL against breast cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .

Anti-inflammatory Effects

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also shown promise as an anti-inflammatory agent. Preliminary studies suggest it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Applications in Drug Development

The unique structure of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide allows it to serve as a versatile building block in drug development:

- Lead Compound : Its biological activity makes it a candidate for further optimization and development into a lead compound for new therapeutic agents targeting cancer and inflammatory diseases.

- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify modifications that enhance efficacy and reduce toxicity. These studies are essential for understanding how structural changes impact biological activity and pharmacokinetics .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Activity : A study reported the synthesis of various thiadiazole derivatives showing significant anticancer activity against multiple cell lines. The most potent compounds were identified through systematic SAR analysis .

- Anti-inflammatory Studies : Research has demonstrated that certain derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs. electron-withdrawing groups : The methoxy group in the target compound enhances solubility, while BTP2’s trifluoromethyl groups increase lipophilicity and SOCE inhibition potency .

- Halogenated substituents : Bromine in the 4-bromophenyl analog improves membrane permeability but may reduce target specificity .

Core Scaffold Modifications

Key Observations :

- Thiadiazole vs. thiazole : Thiadiazoles exhibit stronger calcium channel interactions, while thiazoles are more common in antibacterial contexts .

- Triazole derivatives : Show distinct mechanisms, such as DNA damage induction, due to sulfur atom positioning .

Pharmacological Selectivity and Off-Target Effects

Biological Activity

N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is CHNOS, with a molecular weight of approximately 332.4 g/mol. The compound features a thiadiazole ring and a methoxyphenyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

- Cell Signaling Disruption : It disrupts signaling pathways related to cancer cell proliferation by inhibiting kinase activities. This suggests potential applications in cancer therapy.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or membrane integrity .

Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may induce apoptosis in cancer cells and inhibit their proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including liver carcinoma (HEPG2) and others .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens, including Staphylococcus epidermidis and Klebsiella pneumoniae. Its effectiveness is supported by docking studies that reveal strong binding affinities to bacterial proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiadiazole ring and methoxy groups can significantly impact the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution of methoxy with trifluoromethoxy | Reduced potency against KCNQ1 |

| Alteration of the thiadiazole moiety | Significant changes in binding affinity |

These findings highlight the importance of specific structural features for maintaining biological efficacy.

Case Studies

Several studies have investigated the biological activity of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:

- Anticancer Study : A study evaluated the compound's effects on HEPG2 liver carcinoma cells, demonstrating significant cytotoxicity and apoptosis induction at micromolar concentrations.

- Antimicrobial Efficacy : Another study assessed the compound's activity against Staphylococcus epidermidis, showing an MIC (Minimum Inhibitory Concentration) lower than 10 µg/mL, indicating potent antimicrobial properties.

- Inflammatory Response Modulation : Research indicated that the compound could reduce inflammatory markers in vitro by inhibiting cyclooxygenase enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?

- Synthesis : The compound is synthesized via multi-step reactions, including condensation of substituted anilines with thiadiazole-carboxylic acid derivatives. For example, analogs like tiadinil (TDL) are prepared using intermediates such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), followed by coupling with aromatic amines .

- Purity Validation : Analytical standards (≥99.0% purity) are validated via HPLC and gas chromatography (GC), as described in analytical protocols for structurally related thiadiazoles .

Q. What is the known mechanism of action of this compound in biological systems?

- Mechanism : The compound (also known as BTP2 or YM-58483) acts as a selective inhibitor of store-operated calcium entry (SOCE) by targeting ORAI1 channels. This inhibits Ca²⁺ influx, which is critical in cellular processes like proliferation and apoptosis .

Q. What are the primary biological activities reported for this compound?

- Biological Activities :

- Cardiovascular Research : Reduces doxorubicin (DOX)-induced cardiotoxicity by suppressing SOCE in cardiac fibroblasts .

- Cancer Biology : Inhibits VEGF-induced Ca²⁺ oscillations in endothelial progenitor cells, impairing angiogenesis .

- Plant Science : Activates systemic acquired resistance (SAR) in crops (e.g., rice blight resistance) via its metabolite SV-03 .

Advanced Research Questions

Q. How do researchers address contradictions in data regarding the compound’s specificity for SOCE inhibition?

- Challenge : BTP2 also modulates TRPM4 and TRPC3/5 channels, complicating mechanistic interpretations .

- Methodology : Use complementary approaches:

- Genetic knockdown (e.g., siRNA for ORAI1) to isolate SOCE effects.

- Co-application with TRPM4/TRPC-specific inhibitors (e.g., 9-phenanthrol) .

- Calcium imaging with Fluo-4 or Fura-2 to quantify SOCE inhibition .

Q. What experimental design considerations are critical for in vitro studies using this compound?

- Key Factors :

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

- Dosage : Effective concentrations range from 10–20 μM in cell cultures, validated via dose-response curves .

- Controls : Include vehicle (DMSO) and positive controls (e.g., SKF-96365 for SOCE inhibition) .

Q. How can researchers validate target engagement in complex biological systems?

- Strategies :

- Pharmacological Profiling : Compare effects with structurally distinct SOCE inhibitors (e.g., GSK-7975A).

- Biomarker Analysis : Measure downstream markers like NFAT nuclear translocation, which is SOCE-dependent .

- Structural Studies : Use X-ray crystallography (refined with SHELXL) to confirm binding to ORAI1 .

Q. What are the limitations of using this compound in vivo, and how can they be mitigated?

- Limitations : Poor water solubility and off-target effects on TRP channels .

- Solutions :

- Formulate with cyclodextrins or liposomes to enhance bioavailability.

- Employ conditional knockout models to isolate SOCE-specific pathways .

Methodological Resources

Key Research Findings

- Cardioprotection : BTP2 reduces DOX-induced fibrosis by 40% in murine models via SOCE inhibition .

- Antiangiogenic Activity : Suppresses VEGF-driven endothelial tube formation by 60% in vitro .

- Agricultural Use : TDL (commercial analog) upregulates SAR in rice without direct antimicrobial action .

Cautions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.